Cas no 2223048-10-8 (2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- MB13084
- 2-FLUOROTHIAZOLE-5-BORONIC ACID PINACOL ESTER
- Z1509555211
- 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Thiazole, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole
-
- MDL: MFCD13182202
- インチ: 1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3
- InChIKey: UUHWEZOKSHALAX-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1B1OC(C)(C)C(C)(C)O1)F
計算された属性
- せいみつぶんしりょう: 229.0744082 g/mol
- どういたいしつりょう: 229.0744082 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6
- ぶんしりょう: 229.08
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3238861-0.25g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95.0% | 0.25g |
$487.0 | 2025-03-18 | |
Enamine | EN300-3238861-1.0g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
Enamine | EN300-3238861-1g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 1g |
$986.0 | 2023-09-04 | |
Ambeed | A564631-1g |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 1g |
$1381.0 | 2024-07-28 | |
Ambeed | A564631-5g |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 5g |
$3955.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7314-1g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 95% | 1g |
¥13200.0 | 2024-04-22 | |
Ambeed | A564631-50mg |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 50mg |
$340.0 | 2024-07-28 | |
Aaron | AR028V5H-500mg |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 500mg |
$1081.00 | 2025-02-17 | |
Aaron | AR028V5H-5g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 5g |
$3955.00 | 2025-02-17 | |
Aaron | AR028V5H-2.5g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 2.5g |
$2681.00 | 2025-02-17 |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazoleに関する追加情報
Synthetic Utility and Structural Characteristics of 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 2223048-10-8)
The compound 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 2223048-10-8) represents a structurally unique hybrid molecule combining a thiazole core with a boronic ester functionality. This class of compounds has garnered significant attention in modern organic synthesis due to their dual role as both heterocyclic scaffolds and boron-based reagents. The integration of a fluorinated thiazole ring with a tetramethyl-dioxaborolane moiety provides enhanced synthetic versatility for cross-coupling reactions and functional group interconversions.
Recent studies highlight the importance of boronic esters in C–C bond formation via transition-metal-catalyzed processes such as the Suzuki–Miyaura coupling. The tetramethyl substitution pattern on the dioxaborolane ring in this compound offers increased stability under standard reaction conditions compared to conventional pinacol boronates. This structural feature is particularly advantageous for late-stage functionalization strategies in pharmaceutical development pipelines.
The fluorine atom at position 2 of the thiazole ring introduces electronic effects that modulate the reactivity profile of the molecule. Fluorination is a well-established strategy in medicinal chemistry for improving drug-like properties such as metabolic stability and binding affinity. In this context, the compound serves as a valuable intermediate for generating fluorinated analogs of biologically active molecules containing thiazole motifs.
Synthetic approaches to this compound typically involve multistep sequences beginning with the construction of the thiazole core through condensation reactions between thiols and α-halo ketones. The subsequent introduction of the boronic ester functionality requires careful control of reaction conditions to preserve the integrity of both heterocyclic systems. Modern methodologies emphasize atom-efficient protocols using palladium-catalyzed borylation reactions under mild conditions.
In materials science applications, compounds containing both boryl groups and heteroaromatic rings have shown promise in optoelectronic devices due to their tunable electronic properties. The combination of electron-deficient thiazoles with electron-rich boron centers creates unique charge-transfer characteristics that can be exploited in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
The structural rigidity provided by the fused dioxaborolane ring system enhances compatibility with various functionalization protocols. This makes the compound particularly suitable for use in combinatorial chemistry approaches where high-throughput screening requires reliable building blocks with defined reactivity patterns.
Critical to its utility is the compatibility of this compound with aqueous reaction media—a key requirement for green chemistry initiatives in industrial settings. The tetramethyl substitution pattern contributes to improved solubility profiles while maintaining sufficient hydrolytic stability during synthetic transformations.
Ongoing research focuses on expanding its application scope through directed derivatization strategies. For instance, selective oxidation or reduction reactions can access novel derivatives with modified electronic properties while retaining the core structural framework. These developments align with current trends toward modular synthesis platforms in pharmaceutical discovery programs.
In academic research contexts, this compound serves as an excellent model system for studying stereoelectronic effects at boron centers adjacent to aromatic heterocycles. Computational studies have revealed intriguing interactions between lone pair electrons on sulfur atoms and vacant p-orbitals at boron atoms, influencing overall molecular geometry and reactivity profiles.
The availability of scalable synthetic routes further enhances its practical value across diverse research domains. Process optimization studies have demonstrated that microwave-assisted protocols can significantly reduce reaction times without compromising product yields—a critical factor for large-scale production scenarios.
In summary, CAS 2223048-10-8 embodies a powerful chemical tool that bridges traditional heterocyclic chemistry with modern organoboron methodology. Its unique structural features enable innovative approaches to molecular design while maintaining compatibility with established synthetic paradigms across multiple scientific disciplines.
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